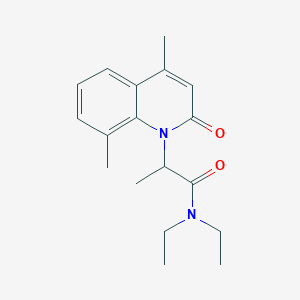
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide, also known as DQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQP belongs to the class of quinoline derivatives and has a molecular formula of C20H28N2O2.
Mécanisme D'action
The mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid type 2 (CB2) receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases including cancer, Alzheimer's disease, and cardiovascular disease. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has also been found to have analgesic effects, which may make it useful for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has several advantages for use in lab experiments. It is easy to synthesize, and the yield obtained is generally high. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is also relatively stable, which makes it easy to store and transport. However, there are some limitations to the use of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide in lab experiments. It has been found to be toxic at high doses, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide. One area of interest is the development of new synthetic methods for 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide involves the reaction between 4,8-dimethyl-2-oxo-1(2H)-quinolinone and N,N-diethylpropanamide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide obtained from this method is generally high, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has also been shown to have potential as an antioxidant, neuroprotective, and analgesic agent.
Propriétés
IUPAC Name |
2-(4,8-dimethyl-2-oxoquinolin-1-yl)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-19(7-2)18(22)14(5)20-16(21)11-13(4)15-10-8-9-12(3)17(15)20/h8-11,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGAPJKGQIQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C(=O)C=C(C2=CC=CC(=C21)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethyl-2-oxoquinolin-1(2H)-yl)-N,N-diethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

